3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one
Description
3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one is a synthetic chromen-4-one derivative characterized by two distinct substituents:
- Position 3: A 2-methoxyphenoxy group (aromatic ether linkage).
- Position 7: A benzyloxy group with a 3-methoxy substitution on the phenyl ring.
Chromen-4-ones (flavonoids) are known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The methoxy groups in this compound likely enhance lipophilicity and metabolic stability compared to hydroxylated analogs .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-26-17-7-5-6-16(12-17)14-28-18-10-11-19-22(13-18)29-15-23(24(19)25)30-21-9-4-3-8-20(21)27-2/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNZUUFILXTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and 3-methoxybenzyl alcohol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-methoxyphenol and 3-methoxybenzyl alcohol in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the chromen-4-one core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The biological activity of 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one can be attributed to its ability to interact with various molecular targets. The following sections detail specific research findings related to its applications.
Anticancer Properties
Numerous studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, demonstrating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been extensively studied.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 3 and 7
The following table summarizes key analogs and their structural differences:
*Calculated based on substituent masses.
Key Observations:
Position 3: The target compound and its analogs (e.g., ) feature methoxy-substituted aromatic groups.
Position 7 : The 3-methoxyphenylmethoxy group in the target compound contrasts with simpler alkyl/alkoxy chains (e.g., propenyloxy in ). Bulkier substituents like benzodioxinylmethoxy () may enhance π-π stacking but reduce solubility.
Hydroxy vs. Methoxy : The hydroxy analog () lacks the ether linkage at position 3, increasing polarity but reducing stability under acidic conditions .
Biological Activity
3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one, also known as MFCD04146135, is a compound belonging to the chromone class, characterized by a chromen-4-one core structure. This compound has garnered attention due to its diverse biological activities, including potential anticancer properties, antioxidant effects, and inhibition of enzymes such as tyrosinase.
Chemical Structure and Properties
- Molecular Formula : CHO
- IUPAC Name : 3-(2-methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]-4H-chromen-4-one
- SMILES : COc1cccc(COc(cc2)cc(OC=C3Oc(cccc4)c4OC)c2C3=O)c1
- Molecular Weight : 404.418 g/mol
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, phenolic compounds derived from natural sources have demonstrated anti-metastatic and cytotoxic activities, with some exhibiting IC values below 250 μM .
In the context of MFCD04146135, preliminary studies suggest it may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells. This aligns with findings that other chromone derivatives have shown promise in targeting cancer cells through various mechanisms including apoptosis induction and cell cycle arrest.
Antioxidant Properties
Chromones are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of methoxy groups in the structure of MFCD04146135 may enhance its electron-donating ability, contributing to its antioxidant activity. This property is crucial for mitigating cellular damage caused by reactive oxygen species (ROS), which are implicated in cancer progression and other diseases.
Enzyme Inhibition
One notable area of activity for MFCD04146135 is its potential as a tyrosinase inhibitor. Tyrosinase plays a key role in melanin synthesis and is a target for skin-whitening agents. Studies have shown that various coumarin derivatives exhibit significant inhibitory effects on tyrosinase activity. For example, certain synthesized compounds showed IC values significantly lower than standard inhibitors like kojic acid .
Structure-Activity Relationship (SAR)
The biological activity of chromones often correlates with specific structural features. For MFCD04146135, the presence of multiple methoxy groups is hypothesized to increase lipophilicity and enhance interaction with biological targets. This relationship underscores the importance of further SAR studies to optimize its pharmacological profile.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
